エピメドキオレアニン B

概要

科学的研究の応用

Epimedokoreanin B has a wide range of scientific research applications:

Chemistry: It is used as a reference compound in the study of prenylated flavonoids and their chemical properties.

Medicine: Epimedokoreanin B exhibits anticancer activity by inducing paraptosis-like cell death in human non-small cell lung cancer cells.

Industry: It is used in the development of new therapeutic agents for the treatment of various diseases, including cancer and periodontitis

作用機序

エピメドコレアニン B は、さまざまなメカニズムを介して効果を発揮します。

ジンジパインの阻害: ポルフィロモナス・ジンジバリスが産生するシステインプロテアーゼであるジンジパインの酵素活性を阻害します。

パラプトーシスの誘導: ヒト非小細胞肺癌細胞において、エピメドコレアニン B は、細胞質の空胞化と小胞体ストレスを特徴とするパラプトーシス様細胞死を誘導します.

後期糖化最終産物の阻害: 糖尿病の合併症に関与する後期糖化最終産物の形成を阻害します.

6. 類似化合物の比較

エピメドコレアニン B は、そのさまざまな生物活性によって、プレニル化フラボノイドの中でユニークです。類似の化合物には以下が含まれます。

ルテオリン: エピメドコレアニン B の母体化合物であり、抗炎症作用と抗酸化作用が知られています.

アピゲニン: もう1つの母体化合物であり、抗癌作用と抗炎症作用が知られています.

イカリチン: 抗癌作用と抗炎症作用を持つ関連するプレニル化フラボノイド.

デスメチルイカリチン: 同様の生物活性を持つ別の関連化合物.

エピメドコレアニン B は、ジンジパインに対する強力な阻害作用と、癌細胞におけるパラプトーシス様細胞死を誘導する能力によって際立っています .

生化学分析

Biochemical Properties

Epimedokoreanin B has been found to interact with various biomolecules, including enzymes and proteins, in biochemical reactions . It has been shown to inhibit the activation of STAT3 in human monocyte-derived macrophages (HMDMs) . This suggests that Epimedokoreanin B may play a role in modulating the activity of this protein, which is involved in many cellular processes.

Cellular Effects

Epimedokoreanin B has been observed to inhibit cell proliferation and migration in both A549 and NCI-H292 cells . It induces cell death that lacks the features of apoptosis, such as chromatin condensation, phosphatidyl serine exposure, and caspase cleavage . This suggests that Epimedokoreanin B influences cell function by inducing a unique form of cell death.

Molecular Mechanism

The molecular mechanism of Epimedokoreanin B involves endoplasmic reticulum (ER) stress-mediated paraptosis accompanied by autophagosome accumulation . The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation, which are the characteristics of paraptosis . ER stress inhibitor 4-phenylbutyric acid (4-PBA) and protein synthesis inhibitor cycloheximide (CHX) treatment antagonized the vacuoles formation as well as cell death induced by Epimedokoreanin B, indicating that ER stress was involved in Epimedokoreanin B induced paraptosis .

Temporal Effects in Laboratory Settings

It has been observed to inhibit cell proliferation and migration in lung cancer cells .

Dosage Effects in Animal Models

Oral administration of Epimedokoreanin B has been shown to inhibit tumor growth in an LM8 tumor-bearing murine model . The specific dosage effects of Epimedokoreanin B in animal models have not been extensively studied.

Metabolic Pathways

Given its interactions with STAT3 and its role in ER stress, it is likely that Epimedokoreanin B is involved in pathways related to these processes .

Subcellular Localization

The vacuoles stimulated by Epimedokoreanin B predominantly derive from ER and mitochondria dilation , suggesting that Epimedokoreanin B may localize to these organelles.

準備方法

合成経路と反応条件: エピメドコレアニン B は、メタノールを用いたエゾウコギの抽出によって合成することができます。 メタノール抽出物をその後、さまざまなクロマトグラフィー技術にかけ、化合物を分離します . エピメドコレアニン B の構造は、分光分析法と以前に報告されたデータとの比較によって確認されます .

工業生産方法: エピメドコレアニン B の工業生産は、エゾウコギからの大規模抽出によって行われます。 植物材料は、メタノールなどの溶媒を用いて処理され、その後、カラムクロマトグラフィーなどの精製工程を経て純粋な化合物が得られます .

化学反応の分析

反応の種類: エピメドコレアニン B は、以下を含むさまざまな化学反応を起こします。

酸化: この反応は、化合物に酸素が添加されるか、水素が除去されることを伴います。

還元: この反応は、化合物に水素が添加されるか、酸素が除去されることを伴います。

一般的な試薬と条件:

酸化: 一般的な酸化剤には、過マンガン酸カリウムと過酸化水素があります。

還元: 一般的な還元剤には、水素化ホウ素ナトリウムと水素化アルミニウムリチウムがあります。

生成される主要な生成物: これらの反応から生成される主要な生成物は、使用される特定の条件と試薬によって異なります。 例えば、酸化はエポキシドまたはケトンを生じさせ、還元はアルコールを生じさせます .

4. 科学研究の応用

エピメドコレアニン B は、科学研究で幅広い用途があります。

類似化合物との比較

Epimedokoreanin B is unique among prenylated flavonoids due to its diverse biological activities. Similar compounds include:

Luteolin: A parent compound of Epimedokoreanin B, known for its anti-inflammatory and antioxidant properties.

Apigenin: Another parent compound, known for its anticancer and anti-inflammatory properties.

Icaritin: A related prenylated flavonoid with anticancer and anti-inflammatory activities.

Desmethylicaritin: Another related compound with similar biological activities.

Epimedokoreanin B stands out due to its potent inhibitory effects on gingipains and its ability to induce paraptosis-like cell death in cancer cells .

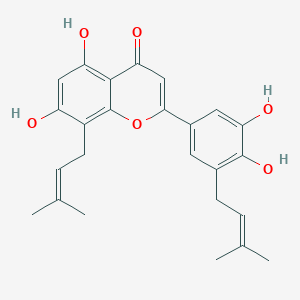

特性

IUPAC Name |

2-[3,4-dihydroxy-5-(3-methylbut-2-enyl)phenyl]-5,7-dihydroxy-8-(3-methylbut-2-enyl)chromen-4-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C25H26O6/c1-13(2)5-7-15-9-16(10-21(29)24(15)30)22-12-20(28)23-19(27)11-18(26)17(25(23)31-22)8-6-14(3)4/h5-6,9-12,26-27,29-30H,7-8H2,1-4H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

QLZMBCVLWOJASJ-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(=CCC1=C(C(=CC(=C1)C2=CC(=O)C3=C(C=C(C(=C3O2)CC=C(C)C)O)O)O)O)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C25H26O6 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

422.5 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

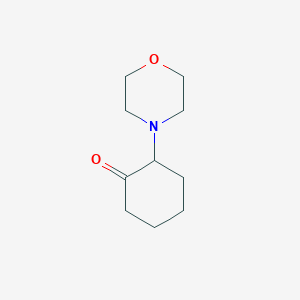

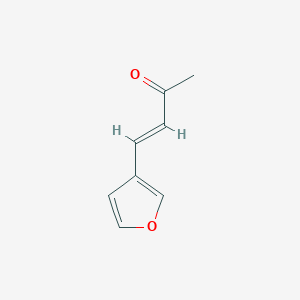

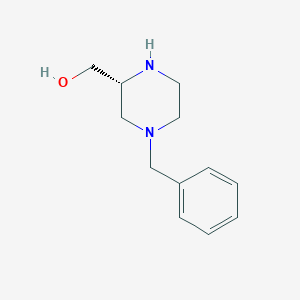

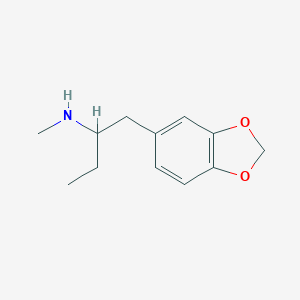

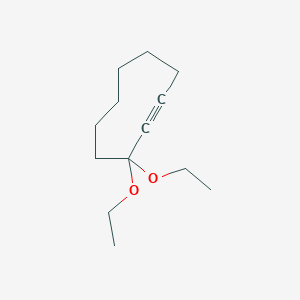

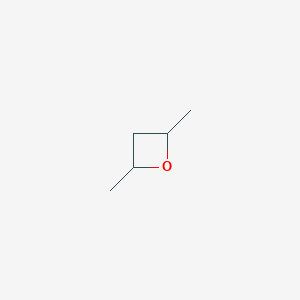

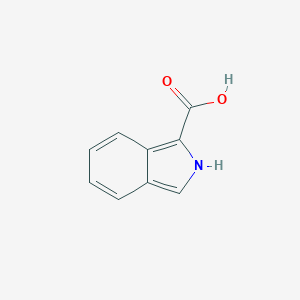

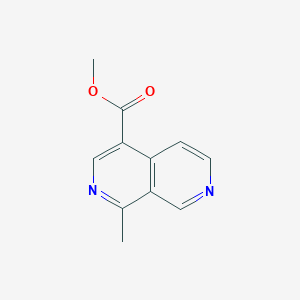

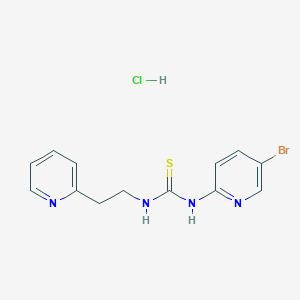

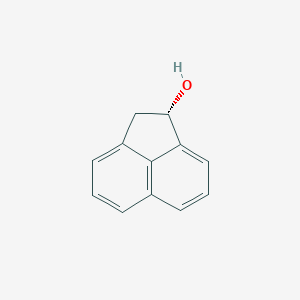

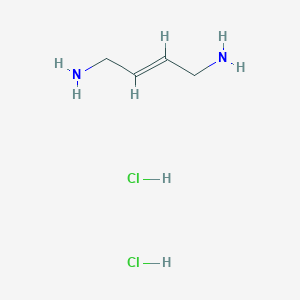

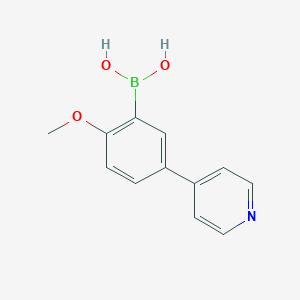

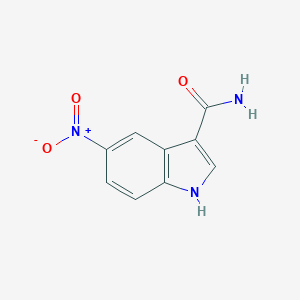

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Q1: What is Epimedokoreanin B and where is it found?

A: Epimedokoreanin B is a prenylated flavonoid primarily isolated from the aerial parts of Epimedium koreanum Nakai, a plant used in traditional medicine. []

Q2: How does Epimedokoreanin B exert its anti-tumor effects?

A: Research suggests that Epimedokoreanin B inhibits tumor progression by suppressing the activation of STAT3, a protein involved in cell growth and survival. This effect was observed both in tumor cells and within the tumor microenvironment, specifically by inhibiting the M2 polarization of tumor-associated macrophages (TAMs). []

Q3: Can you elaborate on the role of Epimedokoreanin B in modulating macrophage activity?

A: Epimedokoreanin B exhibits anti-inflammatory effects by suppressing the polarization of macrophages into the M2 phenotype, which is known to promote tumor growth. This compound achieves this by inhibiting the expression of CD163, a marker of M2 macrophages, and reducing the production of the pro-inflammatory cytokine interleukin (IL)-10 in human monocyte-derived macrophages (HMDMs). []

Q4: How does the presence of prenyl groups impact the biological activity of Epimedokoreanin B?

A: Studies comparing Epimedokoreanin B with its parent compound, luteolin, reveal that the presence of prenyl groups significantly enhances its biological activity. For instance, Epimedokoreanin B demonstrates a 6-fold greater potency in inhibiting human neutrophil elastase (HNE) compared to luteolin. This highlights the crucial role of prenyl groups in enhancing the inhibitory effects of this flavonoid. [, ]

Q5: What is the mechanism of action of Epimedokoreanin B against Porphyromonas gingivalis?

A: Epimedokoreanin B exhibits promising activity against Porphyromonas gingivalis, a key pathogen in periodontitis. It achieves this by inhibiting the activity of gingipains, the virulence cysteine proteases produced by the bacterium. [] Additionally, it hinders the growth of P. gingivalis and disrupts its biofilm formation, suggesting multiple mechanisms of action against this periodontal pathogen. []

Q6: Has the anti-tumor activity of Epimedokoreanin B been demonstrated in vivo?

A: Yes, oral administration of Epimedokoreanin B showed significant tumor growth inhibition in a mouse model implanted with LM8 sarcoma cells, supporting its potential as an anti-cancer agent. []

Q7: Are there other potential therapeutic applications for Epimedokoreanin B being investigated?

A: Beyond its anti-tumor and anti-periodontitis properties, research indicates that Epimedokoreanin B might be beneficial for other conditions. For instance, it has demonstrated an inhibitory effect on advanced glycation end-products (AGEs), suggesting a potential role in managing diabetic complications. [] Further research is needed to explore these possibilities fully.

Q8: What analytical techniques are used to characterize and quantify Epimedokoreanin B?

A: Researchers employ a combination of techniques to identify and quantify Epimedokoreanin B. These include spectroscopic methods like Electrospray Ionization Mass Spectrometry (ESI-MS), proton Nuclear Magnetic Resonance (~1H-NMR), and carbon-13 Nuclear Magnetic Resonance (~13C-NMR). [, ] Chromatographic techniques, such as column chromatography with silica gel and Sephadex LH-20, are used for the isolation and purification of Epimedokoreanin B. [, ]

試験管内研究製品の免責事項と情報

BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。

![2-[5-Methoxy-2-nitro-4-(trifluoromethyl)phenyl]acetonitrile](/img/structure/B180628.png)